Rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol is a bicyclic organic compound with the molecular formula CHNO and a molecular weight of 139.19 g/mol. This compound features a bicyclo[2.2.1]heptene structure, which is characterized by its unique arrangement of carbon atoms forming two fused cyclopentane rings. The presence of an amino group at the 2-position and a hydroxyl group at the 5-position contributes to its chemical reactivity and biological activity. The compound is notable for its chiral centers, which influence its interactions in biological systems and its potential applications in medicinal chemistry .
These reactions make it a versatile intermediate in organic synthesis and pharmaceuticals.
Further research is needed to fully elucidate its biological effects.
Several synthetic routes can be employed to produce rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol:
These methods highlight the compound's synthetic accessibility for research and industrial applications.
Rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has potential applications in:
Interaction studies involving rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol are crucial for understanding its biological mechanisms:
These studies can provide insights into therapeutic potentials and guide further development.
Similar compounds include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid | 1195-12-6 | Contains a carboxylic acid functional group; used in organic synthesis |
| (1S,2R,4S)-Bicyclo[2.2.1]hept-5-en | 1820858-45-4 | A stereoisomer lacking the amino group; useful for comparison of biological activity |
| 3-Endo-Aminobicyclo[2.2.1]heptene | N/A | Features an amino group at a different position; highlights structural diversity |
The uniqueness of rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol lies in its specific combination of functional groups (amino and hydroxyl) on a bicyclic framework that may enhance its reactivity and biological interactions compared to other similar compounds.